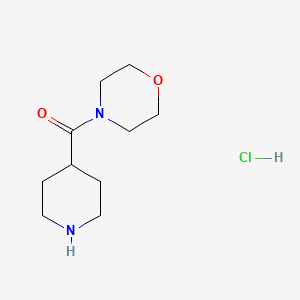

Morpholino(piperidin-4-yl)methanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

morpholin-4-yl(piperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODDNPCNUDVZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Morpholino(piperidin-4-yl)methanone Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of Morpholino(piperidin-4-yl)methanone hydrochloride, a key building block in contemporary drug discovery. This document moves beyond a simple recitation of procedural steps, offering a detailed narrative that elucidates the causal relationships behind the chosen synthetic strategy and experimental protocols. Rooted in the principles of robust and reproducible organic synthesis, this guide is designed to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot similar synthetic challenges. The methodologies described herein are self-validating, incorporating established and reliable chemical transformations. All claims and protocols are substantiated by authoritative references, ensuring scientific integrity and trustworthiness.

Introduction: Strategic Importance and Synthetic Overview

This compound is a versatile bifunctional molecule that incorporates both a morpholine and a piperidine moiety. These heterocyclic systems are prevalent in a vast array of biologically active compounds and approved pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The title compound serves as a crucial intermediate, enabling the facile introduction of the morpholino-carbonyl-piperidine scaffold in the synthesis of more complex molecular architectures.

The synthetic approach detailed in this guide is a robust and scalable three-step sequence commencing from commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The strategy hinges on the foundational principles of amine protection, amide bond formation, and subsequent deprotection and salt formation. This pathway is favored for its high efficiency, operational simplicity, and the use of well-characterized and reliable reactions.

Analysis of the Synthetic Pathway

The chosen synthetic route is predicated on a logical sequence of transformations that ensures high yields and purity of the final product. The core of this strategy is the use of the tert-butyloxycarbonyl (Boc) protecting group, which is instrumental in preventing unwanted side reactions at the piperidine nitrogen during the amide coupling step.

Diagram of the Synthetic Workflow

Caption: A three-step synthetic route to the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure the desired product quality at each stage.

Step 1: Synthesis of (N-Boc-piperidin-4-yl)(morpholino)methanone

This step involves the formation of an amide bond between the Boc-protected piperidine carboxylic acid and morpholine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a classic and highly effective method for this transformation.[1][2] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an active ester, which is less prone to racemization and side reactions, and readily undergoes nucleophilic attack by the amine (morpholine).[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 229.28 | 10.0 | 2.29 g |

| Morpholine | 87.12 | 11.0 | 0.96 g (0.97 mL) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 12.0 | 2.30 g |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 12.0 | 1.62 g |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 20.0 | 2.59 g (3.48 mL) |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.29 g, 10.0 mmol) and HOBt (1.62 g, 12.0 mmol).

-

Add anhydrous dichloromethane (50 mL) and stir the suspension until all solids are dissolved.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add morpholine (0.97 mL, 11.0 mmol) followed by the dropwise addition of DIPEA (3.48 mL, 20.0 mmol).

-

Slowly add EDC (2.30 g, 12.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (N-Boc-piperidin-4-yl)(morpholino)methanone as a white solid.

Step 2: Synthesis of Morpholino(piperidin-4-yl)methanone (Free Base)

The Boc protecting group is efficiently removed under acidic conditions. A solution of hydrogen chloride in dioxane is a common and effective reagent for this purpose, as it provides anhydrous acidic conditions that minimize side reactions and facilitate the precipitation of the hydrochloride salt if desired, although in this step, the reaction is worked up to isolate the free base.[3][4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| (N-Boc-piperidin-4-yl)(morpholino)methanone | 298.39 | 8.0 | 2.39 g |

| 4 M HCl in 1,4-Dioxane | - | 40.0 | 10 mL |

| Dichloromethane (DCM) | - | - | 20 mL |

| 2 M Sodium Hydroxide (NaOH) | - | - | As needed |

| Diethyl ether | - | - | For precipitation |

Procedure:

-

Dissolve (N-Boc-piperidin-4-yl)(morpholino)methanone (2.39 g, 8.0 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add the 4 M HCl in 1,4-dioxane solution (10 mL, 40.0 mmol) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Dissolve the residue in water (30 mL) and cool in an ice bath.

-

Adjust the pH of the aqueous solution to >12 by the dropwise addition of 2 M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield morpholino(piperidin-4-yl)methanone as a free base, which can be used directly in the next step.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Morpholino(piperidin-4-yl)methanone | 198.27 | 7.5 (crude) | ~1.49 g |

| 2 M HCl in Diethyl Ether | - | - | As needed |

| Diethyl ether, anhydrous | - | - | 50 mL |

| Isopropanol | - | - | For recrystallization |

Procedure:

-

Dissolve the crude morpholino(piperidin-4-yl)methanone free base (~1.49 g, 7.5 mmol) in anhydrous diethyl ether (50 mL).

-

Slowly add a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring until the solution becomes acidic (test with pH paper).

-

A white precipitate will form. Continue stirring for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).

-

Dry the solid under vacuum to yield the crude hydrochloride salt.

-

For further purification, recrystallize the solid from a suitable solvent system such as isopropanol/diethyl ether.[6]

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₉ClN₂O₂ |

| Molecular Weight | 234.72 g/mol [7] |

| Appearance | White to off-white solid |

| Melting Point | 279-286 °C[8] |

| Boiling Point | 369.8 °C (predicted for free base)[7] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: The NMR spectra are the most definitive methods for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the morpholine and piperidine ring protons. The morpholine protons typically appear as two multiplets around 3.6-3.8 ppm.[9] The piperidine ring protons will appear at different chemical shifts, with those adjacent to the nitrogen being the most deshielded. The ¹³C NMR will show distinct signals for the carbonyl carbon and the carbons of the two heterocyclic rings.[10][11]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 199.15) and other characteristic fragmentation patterns.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Harmful if swallowed, in contact with skin, or if inhaled. [12]

-

Causes skin and serious eye irritation. [12]

-

May cause respiratory irritation. [12]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By providing a detailed explanation of the chemical principles and experimental procedures, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The methodologies presented are robust and can be adapted for the synthesis of related analogues, furthering the exploration of this important chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. chemrevlett.com [chemrevlett.com]

- 7. biosynth.com [biosynth.com]

- 8. MORPHOLIN-4-YL-PIPERIDIN-4-YL-METHANONE HYDROCHLORIDE | 94467-73-9 [amp.chemicalbook.com]

- 9. acdlabs.com [acdlabs.com]

- 10. rsc.org [rsc.org]

- 11. MORPHOLIN-4-YL-PIPERIDIN-4-YL-METHANONE HYDROCHLORIDE(94467-73-9) 1H NMR spectrum [chemicalbook.com]

- 12. Morpholino(4-piperidinyl)methanone hydrochloride, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Analysis of Morpholino(piperidin-4-yl)methanone hydrochloride: A Compound Awaiting Mechanistic Elucidation

To our valued researchers, scientists, and drug development professionals,

This document addresses the inquiry into the mechanism of action of Morpholino(piperidin-4-yl)methanone hydrochloride. Following a comprehensive search of scientific literature, patent databases, and chemical registries, it must be concluded that there is currently no publicly available scientific information detailing the specific mechanism of action, biological targets, or therapeutic applications of this compound.

This compound, identified with CAS numbers including 94467-73-9 and 63214-57-3, is commercially available as a research chemical and synthetic building block. However, its biological activity and pharmacological profile have not been characterized in peer-reviewed publications or patents. Therefore, the creation of an in-depth technical guide on its core mechanism of action is not feasible at this time.

While a specific analysis of the requested compound is not possible, we can provide a broader context based on the chemical moieties it comprises: a piperidine ring and a morpholine ring connected by a ketone linker. Both piperidine and morpholine are well-established "privileged structures" in medicinal chemistry, meaning they are frequently found in a wide array of biologically active compounds and approved drugs.[1][2][3]

The Pharmacological Potential of Piperidine and Morpholine Scaffolds

The piperidine ring is a fundamental component in numerous pharmaceuticals with a broad range of therapeutic effects.[4][5] Similarly, the morpholine moiety is valued in drug design for its favorable physicochemical properties and its presence in various bioactive molecules.[1][2][3] Derivatives incorporating these rings have been investigated for a multitude of pharmacological activities, including:

-

Central Nervous System (CNS) Activity: Piperidine derivatives are prevalent in neurotropic drugs, including analgesics and antipsychotics that target dopamine and serotonin receptors.[1]

-

Anticancer Properties: Certain novel piperidine derivatives have been shown to act as colchicine binding site inhibitors, inducing apoptosis in cancer cells.[2]

-

Antidiabetic Effects: Compounds containing morpholine and piperidine structures have been explored as potential antidiabetic agents, with some exhibiting α-glucosidase inhibitory activity.[6][7]

-

Anti-inflammatory and Analgesic Actions: The structural motifs of piperidine and morpholine are found in compounds investigated for their anti-inflammatory and analgesic properties.[1]

It is crucial to emphasize that the potential activities listed above are general characteristics of the broader class of piperidine and morpholine derivatives. It cannot be assumed that this compound possesses any of these activities without direct experimental evidence.

Future Directions

The absence of data on this compound presents an open field for investigation. Researchers interested in this compound would need to undertake foundational studies to elucidate its pharmacological profile. A potential, though entirely hypothetical, research workflow could involve:

-

In Silico Screening: Computational modeling to predict potential biological targets based on the compound's structure.

-

In Vitro Binding Assays: Screening the compound against a panel of common biological targets (e.g., GPCRs, kinases, ion channels) to identify any binding affinity.

-

Cell-Based Functional Assays: If a binding target is identified, subsequent experiments in relevant cell lines would be necessary to determine if the compound acts as an agonist, antagonist, or has other functional effects.

-

In Vivo Studies: Should in vitro activity be confirmed, studies in animal models would be required to assess its physiological effects, pharmacokinetics, and safety profile.

Below is a conceptual workflow for such an initial investigation.

Caption: Hypothetical workflow for the initial pharmacological characterization of a novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review): Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]

An In-depth Technical Guide to Morpholino(piperidin-4-yl)methanone Hydrochloride

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Morpholino(piperidin-4-yl)methanone hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in a laboratory setting.

Introduction and Chemical Identity

This compound is a heterocyclic compound featuring a piperidine ring connected to a morpholine moiety via a carbonyl bridge. The piperidine and morpholine scaffolds are prevalent in medicinal chemistry, recognized for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1][2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a variety of research and development applications.

This compound belongs to a class of piperidine-amide derivatives that are of significant interest in the exploration of new therapeutic agents.[3][4] Its structural motifs are found in molecules targeting a range of conditions, highlighting the potential utility of this scaffold in drug discovery programs.[2][5]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | morpholin-4-yl(piperidin-4-yl)methanone;hydrochloride |

| Synonyms | 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride, Morpholino(4-piperidinyl)methanone HCl |

| CAS Number | 63214-57-3[6][7][] |

| Molecular Formula | C₁₀H₁₉ClN₂O₂[7][9] |

| Molecular Weight | 234.73 g/mol [6] |

| Chemical Structure |  |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from formulation to biological activity.

Table 2: Physicochemical Data

| Property | Value | Source/Comment |

| Boiling Point | 369.8 °C (Predicted for free base) | [][10] |

| pKa | 9.80 ± 0.10 (Predicted) | [10] |

| LogP | -0.0127 (Calculated for a similar structure) | [11] |

-

Boiling Point : The predicted boiling point of the free base is 369.8°C at 760 mmHg.[][10] The hydrochloride salt is expected to have a significantly higher boiling point and would likely decompose before boiling.

-

pKa : The predicted pKa of 9.80 is attributed to the protonated piperidine nitrogen.[10] This value indicates that the compound will be predominantly in its protonated, charged form at physiological pH, which has significant implications for its solubility, membrane permeability, and interaction with biological targets.

Synthesis and Purification

The synthesis of this compound can be achieved through a straightforward and robust amidation reaction. The following protocol outlines a common synthetic approach.

Synthetic Pathway

The synthesis involves the coupling of a protected piperidine-4-carboxylic acid with morpholine, followed by deprotection and salt formation. A common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions and can be readily removed under acidic conditions.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Amide Coupling

-

To a solution of 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide) at 0 °C, add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture for 15 minutes to activate the carboxylic acid.

-

Add morpholine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-4-(morpholine-4-carbonyl)piperidine.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified 1-Boc-4-(morpholine-4-carbonyl)piperidine in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

-

To this solution, add a solution of HCl in dioxane (typically 4 M) in excess.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

-

Monitor the deprotection by TLC or LC-MS.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is a critical tool for structural elucidation. A predicted ¹H NMR spectrum suggests the presence of characteristic signals for the morpholine and piperidine ring protons.[12] The protons adjacent to the nitrogen and oxygen atoms in the morpholine ring and the protons on the piperidine ring would appear as distinct multiplets.

-

¹³C NMR : The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, as well as the carbons of the piperidine and morpholine rings.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹. Other characteristic peaks would include C-N stretching and C-O-C stretching vibrations from the morpholine ring.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds.

Caption: General workflow for HPLC purity analysis.

Experimental Protocol: HPLC Method

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient : A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 15-20 minutes to elute the compound.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength where the amide bond absorbs, typically around 210 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : Samples should be accurately weighed and dissolved in the mobile phase or a suitable solvent mixture to a known concentration (e.g., 1 mg/mL).

Stability and Storage

-

Stability : Amide bonds are generally stable under neutral conditions. However, the compound may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. As a hydrochloride salt, it is expected to be more stable than the free base. Studies on similar piperidine amides have explored their metabolic stability in liver microsomes.[3][11]

-

Storage : this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated to ensure its long-term stability.

Conclusion

This compound is a compound with significant potential in the field of drug discovery due to its constituent pharmacophoric groups. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a reliable synthetic protocol, and methods for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related molecular scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholino(4-piperidinyl)methanone hydrochloride, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pschemicals.com [pschemicals.com]

- 9. This compound | 94467-73-9 | UDA46773 [biosynth.com]

- 10. 63214-57-3 CAS MSDS (MORPHOLIN-4-YL-PIPERIDIN-4-YL-METHANONE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MORPHOLIN-4-YL-PIPERIDIN-4-YL-METHANONE HYDROCHLORIDE(94467-73-9) 1H NMR [m.chemicalbook.com]

Morpholino(piperidin-4-yl)methanone Hydrochloride: A Technical Overview of a Privileged Scaffold for Drug Discovery

For Immediate Release

This technical guide offers an in-depth perspective on Morpholino(piperidin-4-yl)methanone hydrochloride, a heterocyclic compound featuring both morpholine and piperidine rings. While direct biological data for this specific molecule is not extensively documented in current scientific literature, its structural components are considered "privileged structures" in medicinal chemistry.[1][2][3] This guide will provide a comprehensive overview of its chemical properties and delve into the well-established biological significance of the morpholino-piperidine scaffold, offering a scientific rationale for its potential as a valuable building block in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, solid compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 94467-73-9 | |

| Molecular Formula | C₁₀H₁₉ClN₂O₂ | |

| Molecular Weight | 234.72 g/mol | |

| IUPAC Name | morpholin-4-yl(piperidin-4-yl)methanone;hydrochloride | |

| Synonyms | 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride, Morpholino(4-piperidinyl)methanone hydrochloride | [4] |

| Boiling Point | 369.8 °C | |

| Flash Point | 279 °C | |

| Appearance | Solid | |

| Purity | Typically ≥90% | [4] |

The Morpholino-Piperidine Scaffold: A Foundation for Diverse Biological Activity

The combination of morpholine and piperidine rings within a single molecule creates a scaffold with significant potential for biological activity. Both heterocycles are prevalent in a wide range of approved drugs and clinical candidates, valued for their ability to impart favorable physicochemical and pharmacokinetic properties.[2][5][6]

Established Pharmacological Roles of Morpholine and Piperidine Derivatives

Derivatives containing morpholine and piperidine moieties have demonstrated a broad spectrum of pharmacological activities, underscoring the potential of the core scaffold.

-

Anti-Inflammatory and Analgesic Effects: Morpholine and piperidine derivatives have been investigated for their anti-inflammatory and analgesic properties.[7][8][9] Some compounds exhibit inhibitory effects on the cyclooxygenase (COX) pathway, a key target in inflammation and pain.[7]

-

Central Nervous System (CNS) Activity: The morpholine ring is a common feature in CNS-active compounds, where it can enhance potency, act as a structural scaffold, and modulate pharmacokinetic properties.[5][10] Derivatives have been explored for applications in mood disorders, pain management, and neurodegenerative diseases.[5]

-

Anticancer Potential: The piperidine nucleus is a crucial component in the design of various anticancer agents.[11] Its derivatives have been shown to possess antiproliferative activity against various cancer cell lines.[11]

The following diagram illustrates the diverse therapeutic areas where morpholine and piperidine derivatives have shown promise.

Synthetic Approaches and Methodologies

The synthesis of morpholino-piperidine derivatives can be achieved through various established organic chemistry reactions. A general conceptual workflow for the synthesis of compounds with this scaffold is outlined below.

Conceptual Synthetic Workflow

A common strategy involves the coupling of a piperidine derivative with a morpholine-containing fragment. The following diagram depicts a generalized synthetic pathway.

A specific, documented method for a related compound, 4-morpholino piperidine, involves the reaction of 1-benzyl-4-piperidone with morpholine, followed by debenzylation.[12] This highlights a feasible route for obtaining the core structure.

Proposed Experimental Protocols for Biological Evaluation

Given the lack of direct biological data, researchers interested in this compound would need to conduct initial screening assays to determine its pharmacological profile. The following are suggested starting points for investigation, based on the activities of related compounds.

In Vitro Anti-Inflammatory Assay: Cyclooxygenase (COX) Inhibition

This experiment aims to determine if the compound can inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Protocol:

-

Prepare Reagents: Obtain purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorometric).

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, a buffer, and the test compound at various concentrations.

-

Incubate for a specified time at the optimal temperature (typically 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction and measure the product formation using the detection kit and a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

In Vitro Anticancer Assay: Cell Viability (MTT Assay)

This experiment assesses the cytotoxic effects of the compound on a panel of human cancer cell lines.

Protocol:

-

Cell Culture: Culture selected cancer cell lines (e.g., HepG2, A549, MCF-7) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for each cell line.

Conclusion

While the biological activity of this compound remains to be fully elucidated, its chemical structure, featuring the privileged morpholine and piperidine scaffolds, presents a compelling case for its investigation as a potential source of novel therapeutic agents.[1][2][3] The diverse pharmacological activities of related derivatives, including anti-inflammatory, CNS, and anticancer effects, provide a strong rationale for its inclusion in screening libraries for drug discovery.[5][7][11] The experimental protocols outlined in this guide offer a foundational framework for researchers to begin exploring the therapeutic potential of this intriguing molecule. Further investigation is warranted to unlock the full pharmacological profile of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 4. Morpholino(4-piperidinyl)methanone hydrochloride, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to Morpholino(piperidin-4-yl)methanone Hydrochloride: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(piperidin-4-yl)methanone hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry, not for its inherent biological activity, but as a crucial building block in the synthesis of more complex, pharmacologically active molecules.[1] Its structure, featuring both a morpholine and a piperidine ring, makes it a versatile scaffold for the development of novel therapeutics.[2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its notable application in the creation of potent inhibitors of stearoyl-CoA desaturase, which have shown promise in ameliorating α-synuclein cytotoxicity, a key factor in neurodegenerative diseases like Parkinson's disease.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉ClN₂O₂ | P&S Chemicals |

| Molecular Weight | 234.72 g/mol | Biosynth |

| CAS Number | 94467-73-9, 63214-57-3 | EvitaChem, P&S Chemicals |

| IUPAC Name | morpholin-4-yl(piperidin-4-yl)methanone hydrochloride | P&S Chemicals |

| Boiling Point | 369.8 °C | Biosynth |

| Flash Point | 279 °C | Biosynth |

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process, as documented in the supplementary materials of a study on stearoyl-CoA desaturase inhibitors.[1] This procedure highlights the compound's role as a readily accessible intermediate for further chemical elaboration.

Experimental Protocol

Step 1: Preparation of tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate

This initial step involves the coupling of a protected piperidine derivative with morpholine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy in organic synthesis to prevent unwanted side reactions.

Step 2: Preparation of this compound salt

The second step is a deprotection reaction to remove the Boc group, thereby liberating the secondary amine of the piperidine ring and forming the hydrochloride salt.

To a stirred solution of tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate (700 mg, 1.31 mmol) in methanol (5 mL), was added a solution of hydrochloric acid.[1] The reaction mixture is stirred to facilitate the removal of the Boc protecting group, leading to the formation of the desired hydrochloride salt.

Application in the Synthesis of Stearoyl-CoA Desaturase (SCD) Inhibitors

The primary documented application of this compound is as an intermediate in the synthesis of a series of oxadiazole compounds that act as inhibitors of stearoyl-CoA desaturase (SCD).[1] SCD is a critical enzyme in lipid metabolism, and its inhibition has been identified as a potential therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[1]

Experimental Workflow: From Intermediate to Active Compound

The following diagram illustrates the synthetic workflow from the starting intermediate to the final, biologically active SCD inhibitors.

Caption: Synthetic workflow from the key intermediate to the final SCD inhibitor.

Pharmacology of Downstream Compounds: SCD Inhibitors

It is crucial to emphasize that the pharmacological activity described below is attributed to the final oxadiazole compounds, not to the this compound intermediate itself.

Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase

The oxadiazole derivatives synthesized using the title compound were found to be potent inhibitors of both yeast (Ole1) and human (SCD) stearoyl-CoA desaturase.[1] SCD is an enzyme responsible for the conversion of saturated fatty acids into monounsaturated fatty acids, a key step in the biosynthesis of lipids that are essential components of cellular membranes.

Signaling Pathway Implicated in α-Synuclein Cytotoxicity

Inhibition of SCD by these compounds was shown to reduce the toxicity of α-synuclein, a protein that aggregates in the brains of individuals with Parkinson's disease.[1] The proposed mechanism involves the alteration of lipid composition in cellular membranes, which in turn affects the localization and aggregation of α-synuclein.[1]

Caption: Proposed mechanism of action of SCD inhibitors in reducing α-synuclein cytotoxicity.

The Broader Context: Piperidine and Morpholine Scaffolds in Drug Discovery

The piperidine and morpholine moieties present in this compound are privileged structures in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacological properties.[2][3] These heterocyclic rings can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters for drug efficacy and safety.[2][4]

Review articles have highlighted the prevalence of piperidine and morpholine derivatives in a wide range of therapeutic areas, including:

-

Antidiabetic Agents: Compounds containing these scaffolds have shown potential as effective treatments for diabetes and its complications.[3][4]

-

Central Nervous System (CNS) Disorders: The morpholine ring, in particular, is often found in CNS drug candidates due to its favorable physicochemical properties that can aid in crossing the blood-brain barrier.[5]

-

Anticancer Therapeutics: Numerous piperidine and morpholine derivatives have been investigated for their antitumor activities.[6]

Conclusion

This compound is a valuable chemical intermediate whose significance lies in its utility for the synthesis of pharmacologically active molecules. While devoid of inherent biological activity itself, its readily accessible nature and versatile structure have enabled the development of potent stearoyl-CoA desaturase inhibitors with potential therapeutic applications in neurodegenerative diseases. The continued exploration of this and similar scaffolds underscores the importance of well-designed chemical building blocks in the ongoing quest for novel and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. mdpi.com [mdpi.com]

- 4. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products is a testament to its status as a "privileged scaffold."[1][2] This guide provides a comprehensive exploration of the discovery and development of piperidine derivatives, delving into the synthetic strategies that bring them to life, the intricate structure-activity relationships that govern their therapeutic efficacy, and a detailed case study of a blockbuster drug that showcases the journey from a simple heterocycle to a life-changing medicine. This document is designed to be a practical and insightful resource, bridging fundamental organic chemistry with the applied science of drug development.

The Enduring Significance of the Piperidine Moiety

The piperidine scaffold's ubiquity in medicinal chemistry is no accident.[1][3] Its success can be attributed to a combination of favorable physicochemical and biological properties:

-

Structural Versatility: The saturated, sp³-rich, three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with complex biological targets.[1]

-

Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.2) is often protonated at physiological pH, allowing for the formation of crucial ionic interactions with biological targets and enhancing aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned through substitution on the ring, which is critical for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1]

-

Metabolic Stability: The piperidine ring itself is generally stable to metabolic degradation, contributing to improved in vivo half-life and bioavailability of drug candidates.[1]

-

Synthetic Accessibility: A rich and diverse toolbox of synthetic methodologies has been developed for the construction and functionalization of the piperidine ring, making a wide array of derivatives accessible for biological evaluation.[3][4]

The piperidine motif is a key structural component in over 70 FDA-approved drugs, spanning a wide range of therapeutic areas including central nervous system (CNS) disorders, cancer, infectious diseases, and cardiovascular conditions.[5][6]

Piperidine in Nature's Arsenal: A Source of Bioactive Alkaloids

Nature has long utilized the piperidine scaffold in a diverse array of alkaloids with potent biological activities.[7][8] These natural products have not only been used in traditional medicine but have also served as inspiration for the design of modern synthetic drugs.

| Alkaloid | Natural Source | Biological Activity |

| Piperine | Piper nigrum (Black Pepper) | Anti-inflammatory, antioxidant, anticancer, enhances bioavailability of other drugs.[7][9][10] |

| Lobeline | Lobelia inflata (Indian Tobacco) | Nicotinic acetylcholine receptor agonist/antagonist, used in smoking cessation aids.[7][10] |

| Coniine | Conium maculatum (Poison Hemlock) | Potent neurotoxin, nicotinic acetylcholine receptor antagonist.[8] |

| Morphine | Papaver somniferum (Opium Poppy) | Potent opioid analgesic.[10] |

| Atropine | Atropa belladonna (Deadly Nightshade) | Muscarinic acetylcholine receptor antagonist, used to treat bradycardia and as an antidote.[11] |

Architecting the Piperidine Core: A Symphony of Synthetic Strategies

The construction of the piperidine ring is a well-trodden path in organic synthesis, with a rich history of classical methods and a continuous evolution of modern, more efficient and stereoselective approaches. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Classical Approaches to Piperidine Synthesis

Historically, the synthesis of piperidines has relied on robust and dependable, albeit sometimes harsh, methodologies. The hydrogenation of pyridine precursors is a cornerstone of this approach.

The catalytic hydrogenation of pyridines and their derivatives is one of the most direct methods for accessing the piperidine scaffold.[3]

-

Catalysts: A variety of heterogeneous catalysts are employed, including Raney nickel, rhodium on carbon (Rh/C), and platinum oxide (PtO₂). Homogeneous catalysts are also utilized for more specialized applications.

-

Reaction Conditions: High pressures and temperatures are often required, which can limit the functional group tolerance of the reaction.

-

Causality: The choice of catalyst and reaction conditions is critical for achieving high yields and, in the case of substituted pyridines, for controlling diastereoselectivity. For instance, heterogeneous catalysts can be influenced by the steric hindrance of substituents on the pyridine ring, directing the approach of hydrogen from the less hindered face.

Modern Synthetic Methodologies: Precision and Elegance

The demand for enantiomerically pure and highly functionalized piperidine derivatives in drug discovery has spurred the development of sophisticated and stereoselective synthetic methods.

The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine as the dienophile, is a highly convergent and stereocontrolled method for the synthesis of tetrahydropyridines, which can be readily reduced to piperidines.[12][13]

-

Mechanism: The reaction can proceed through a concerted pericyclic mechanism or a stepwise Mannich-Michael pathway, depending on the nature of the reactants and catalysts.[12]

-

Catalysis: Lewis acids and Brønsted acids are commonly used to activate the imine dienophile. The development of chiral catalysts has enabled highly enantioselective variants of this reaction.

-

Causality: The stereochemical outcome of the aza-Diels-Alder reaction is governed by the principles of orbital symmetry and the facial selectivity of the diene and dienophile. Chiral catalysts create a chiral environment around the reactants, directing the cycloaddition to favor the formation of one enantiomer.

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

This protocol describes a representative enantioselective aza-Diels-Alder reaction for the synthesis of a chiral piperidine precursor.

Materials:

-

N-Benzylideneaniline (1.0 mmol, 1.0 equiv)

-

Danishefsky's diene (1.5 mmol, 1.5 equiv)

-

Chiral copper(II)-bis(oxazoline) catalyst (5 mol%)

-

Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral copper(II)-bis(oxazoline) catalyst (0.05 mmol).

-

Add anhydrous CH₂Cl₂ (2 mL) and stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to -78 °C in a dry ice/acetone bath.

-

Add N-benzylideneaniline (1.0 mmol) dissolved in anhydrous CH₂Cl₂ (1 mL) to the reaction mixture.

-

Slowly add Danishefsky's diene (1.5 mmol) dissolved in anhydrous CH₂Cl₂ (2 mL) to the reaction mixture over 10 minutes.

-

Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (5 mL).

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral tetrahydropyridine adduct.

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide range of carbo- and heterocycles, including piperidines.[14][15]

-

Mechanism: The reaction involves the intramolecular redistribution of carbon-carbon double bonds, catalyzed by ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' catalysts).

-

Substrates: The substrates for RCM are acyclic dienes, which can be readily prepared from simple starting materials.

-

Causality: The success of an RCM reaction is dependent on several factors, including the stability of the catalyst, the propensity of the diene to adopt a conformation suitable for cyclization (Thorpe-Ingold effect), and the thermodynamic stability of the resulting cyclic olefin. The choice of catalyst is crucial, with second and third-generation Grubbs' catalysts offering improved reactivity and functional group tolerance.

Experimental Protocol: Ring-Closing Metathesis for Piperidine Synthesis

This protocol outlines a general procedure for the synthesis of a protected piperidine derivative via RCM.

Materials:

-

N,N-Diallyl-p-toluenesulfonamide (1.0 mmol, 1.0 equiv)

-

Grubbs' second-generation catalyst (2 mol%)

-

Dichloromethane (CH₂Cl₂), anhydrous and degassed (100 mL)

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add N,N-diallyl-p-toluenesulfonamide (1.0 mmol).

-

Add anhydrous and degassed CH₂Cl₂ (100 mL) to dissolve the substrate.

-

Add Grubbs' second-generation catalyst (0.02 mmol) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

-

Stir the mixture for 30 minutes, then concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired dehydropiperidine.

The synthesis of enantiomerically pure piperidines is of paramount importance in drug development, as the stereochemistry of a molecule often dictates its biological activity and safety profile.[16][17][18][19] Several strategies have been developed to achieve this, including:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring.

-

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, followed by its removal.

-

Asymmetric Catalysis: Employing a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often the most efficient and atom-economical approach.[17][20]

Diagram: Synthetic Strategies for Piperidine Derivatives

References

- 1. search.lib.utexas.edu [search.lib.utexas.edu]

- 2. 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Discovery and development of donepezil hydrochloride for the treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. benchchem.com [benchchem.com]

- 8. [Discovery and development of donepezil hydrochloride for the treatment of Alzheimer's disease]. | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Donepezil - Wikipedia [en.wikipedia.org]

- 15. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 16. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 18. ivypanda.com [ivypanda.com]

- 19. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clinical profile of donepezil in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Morpholino(piperidin-4-yl)methanone Hydrochloride

This technical guide provides an in-depth analysis of the expected spectroscopic data for Morpholino(piperidin-4-yl)methanone hydrochloride (CAS No. 94467-73-9), a key building block in pharmaceutical research and development. The structural elucidation of such molecules is fundamental to ensuring their identity, purity, and stability. This document will detail the anticipated Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound, offering a predictive yet scientifically grounded framework for researchers.

While direct experimental spectra for this specific compound are not publicly available, this guide leverages established principles of spectroscopic interpretation and data from closely related analogs to provide a robust analytical overview. The methodologies and interpretations presented herein are designed to be a practical resource for scientists engaged in the synthesis and characterization of piperidine and morpholine-containing compounds.

Molecular Structure and Key Features

This compound comprises a central piperidine ring linked to a morpholine moiety via a ketone functional group. The hydrochloride salt form ensures solubility in aqueous and polar protic solvents, which is a key consideration for both analytical characterization and potential biological applications.

Molecular Formula: C₁₀H₁₉ClN₂O₂ Molecular Weight: 234.72 g/mol

The presence of two distinct heterocyclic rings, a carbonyl group, and multiple aliphatic protons provides a rich landscape for spectroscopic analysis. Understanding the expected chemical environment of each atom is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms. The predicted spectra are based on the analysis of similar structures, such as morpholino(phenyl)methanone and phenyl(piperidin-1-yl)methanone.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine and morpholine rings. The presence of the hydrochloride salt will likely lead to broader signals for the N-H proton of the piperidine ring. The chemical shifts are referenced to a standard solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Piperidine N-H | 8.5 - 9.5 | Broad Singlet | The acidic proton of the hydrochloride salt will be downfield and broad due to exchange. |

| Morpholine H-2', H-6' | 3.5 - 3.7 | Multiplet | Protons adjacent to the oxygen atom in the morpholine ring. |

| Morpholine H-3', H-5' | 3.3 - 3.5 | Multiplet | Protons adjacent to the nitrogen atom in the morpholine ring. |

| Piperidine H-2, H-6 (axial & equatorial) | 2.8 - 3.2 | Multiplet | Protons adjacent to the nitrogen in the piperidine ring. |

| Piperidine H-4 | 2.5 - 2.8 | Multiplet | Methine proton at the point of substitution on the piperidine ring. |

| Piperidine H-3, H-5 (axial & equatorial) | 1.6 - 2.0 | Multiplet | Methylene protons on the piperidine ring. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments and their functional group identity.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl C=O | 170 - 175 | The ketone carbonyl carbon is expected in this downfield region. |

| Morpholine C-2', C-6' | 66 - 68 | Carbons adjacent to the oxygen in the morpholine ring. |

| Morpholine C-3', C-5' | 42 - 48 | Carbons adjacent to the nitrogen in the morpholine ring. |

| Piperidine C-2, C-6 | 43 - 46 | Carbons adjacent to the nitrogen in the piperidine ring. |

| Piperidine C-4 | 40 - 45 | The substituted carbon of the piperidine ring. |

| Piperidine C-3, C-5 | 28 - 32 | The remaining methylene carbons of the piperidine ring. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight of a compound and providing information about its fragmentation pattern, which can further aid in structural confirmation.

Proposed LC-MS Methodology

A reverse-phase HPLC method coupled with a mass spectrometer would be suitable for the analysis of this polar compound.

-

Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, would be appropriate. The formic acid helps to protonate the analyte for positive ion mode detection.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is expected to be highly effective for this molecule, which contains basic nitrogen atoms that are readily protonated.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer would provide high-resolution mass data, allowing for accurate mass determination and molecular formula confirmation.

Expected Mass Spectrometric Data

In positive ion ESI, the compound is expected to be detected as the protonated molecule, [M+H]⁺.

-

Monoisotopic Mass of Neutral Compound (C₁₀H₁₈N₂O₂): 198.1368 g/mol

-

Expected m/z of [M+H]⁺: 199.1441

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. The fragmentation is likely to occur at the amide bond and within the piperidine and morpholine rings.

A plausible fragmentation pathway would involve the cleavage of the C-C bond between the carbonyl group and the piperidine ring, as well as the cleavage of the amide C-N bond.

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Caption: A simplified representation of the predicted fragmentation of the protonated molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, and LC-MS data are based on sound scientific principles and analysis of structurally related compounds. Researchers and scientists in drug development can use this guide as a valuable reference for the characterization and quality control of this important chemical entity. The detailed protocols and expected data will facilitate the efficient and accurate structural elucidation of this and similar molecules.

The Morpholine Motif: A Privileged Scaffold for Diverse Therapeutic Targets

A Technical Guide for Drug Discovery Professionals

Executive Summary

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, including a pKa that confers aqueous solubility at physiological pH, metabolic stability, and the ability to participate in a variety of non-covalent interactions, have made it a cornerstone in the design of numerous clinically successful drugs. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of morpholine-containing compounds, delving into the molecular mechanisms of action, the specific roles of the morpholine moiety in drug-target interactions, and the experimental methodologies used to validate these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

The Morpholine Scaffold: A Gateway to Enhanced Druggability

The prevalence of the morpholine ring in a wide array of approved drugs is not coincidental.[1] Its inherent structural and electronic features offer several advantages in drug design:

-

Improved Physicochemical Properties: The morpholine nitrogen has a pKa of approximately 8.5, allowing for protonation and enhanced aqueous solubility at physiological pH.[2] This, combined with the lipophilic character of the ring, provides a desirable balance for oral bioavailability and cell permeability.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation of the carbon atoms, which can lead to improved pharmacokinetic profiles and longer half-lives of drug candidates.[2]

-

Versatile Interaction Potential: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals and hydrophobic interactions.[3] The nitrogen atom can also participate in hydrogen bonding and ionic interactions when protonated.

-

Synthetic Tractability: The morpholine moiety can be readily incorporated into molecules through various synthetic routes, making it an attractive building block for medicinal chemists.

These favorable characteristics have led to the successful development of morpholine-containing drugs across a spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.

Key Therapeutic Targets and Mechanisms of Action

The versatility of the morpholine scaffold allows it to be tailored to interact with a diverse range of biological targets. This section will explore some of the most significant classes of targets for morpholine-containing compounds.

Protein Kinases: Targeting Dysregulated Signaling in Cancer

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways that control growth, proliferation, and survival.[4] The morpholine ring is a common feature in many kinase inhibitors, where it often plays a crucial role in binding to the ATP-binding pocket of the enzyme.

Mechanism of Action: Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase and a prime example of a successful morpholine-containing anticancer drug. It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[2] This leads to the inhibition of cancer cell proliferation and survival.[2]

Role of the Morpholine Moiety: The morpholine group in Gefitinib is crucial for its activity. Crystal structures of Gefitinib in complex with the EGFR kinase domain (PDB ID: 4WKQ) reveal that the morpholine ring occupies a hydrophobic pocket within the active site.[5][6][7] The oxygen atom of the morpholine can form a hydrogen bond with the backbone NH of Met793 in the hinge region of the kinase, a key interaction for many EGFR inhibitors.[8][9] This interaction helps to anchor the inhibitor in the ATP-binding site.

Signaling Pathway: EGFR and Downstream Cascades

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Mechanism of Action: The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer.[4][8][10] Several morpholine-containing compounds have been developed as inhibitors of PI3K and/or mTOR. These inhibitors typically act by competing with ATP in the kinase domain of these enzymes, leading to the suppression of downstream signaling and a reduction in cell growth and proliferation.[11]

Role of the Morpholine Moiety: In many PI3K inhibitors, the morpholine ring plays a key role in establishing interactions within the ATP-binding site. For instance, in the dual PI3K/mTOR inhibitor PI-103, the morpholine moiety is known to interact with the hinge region of the kinase domain, forming a crucial hydrogen bond with the backbone amide of Val882 in PI3Kα.[12] This interaction is a common feature among many PI3K inhibitors and contributes significantly to their potency. Molecular docking studies of triazine morpholino derivatives as mTOR inhibitors have further highlighted the importance of the morpholine group for binding affinity.[13]

Signaling Pathway: PI3K/Akt/mTOR

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

Bacterial Ribosome: Halting Protein Synthesis

The bacterial ribosome is a well-established target for antibiotics. The structural differences between prokaryotic and eukaryotic ribosomes allow for the development of drugs that selectively inhibit bacterial protein synthesis.

Mechanism of Action: Linezolid (Zyvox®) is an oxazolidinone antibiotic that contains a morpholine ring. It inhibits bacterial protein synthesis at the initiation stage by binding to the 50S ribosomal subunit.[14] Specifically, it binds to the A-site of the peptidyl transferase center (PTC), preventing the formation of the initiation complex and the subsequent binding of aminoacyl-tRNAs.[15][16] This ultimately halts the production of essential bacterial proteins.

Role of the Morpholine Moiety: The crystal structure of Linezolid bound to the 50S ribosomal subunit of Haloarcula marismortui (PDB ID: 3CPW) and Staphylococcus aureus (PDB ID: 4WFA) provides a detailed view of its interactions.[17] The morpholine ring of Linezolid is oriented towards the solvent-exposed face of the binding pocket. While not directly forming hydrogen bonds with the ribosomal RNA in all determined structures, its presence and orientation are critical for the overall binding affinity and proper positioning of the oxazolidinone core within the active site. The morpholine ring contributes to the overall shape complementarity of the drug to its binding site on the ribosome.

Mechanism Diagram: Inhibition of Bacterial Protein Synthesis

References

- 1. tandfonline.com [tandfonline.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib [ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CoMFA, CoMSIA, Topomer CoMFA, HQSAR, molecular docking and molecular dynamics simulations study of triazine morpholino derivatives as mTOR inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

A Technical Guide to Morpholino(piperidin-4-yl)methanone: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The piperidine and morpholine rings are two such scaffolds, renowned for their favorable pharmacokinetic properties and their prevalence in a multitude of clinically successful drugs.[1][2] This technical guide provides an in-depth examination of Morpholino(piperidin-4-yl)methanone , a molecule that covalently links these two important heterocycles. This compound serves as a valuable building block and a potential pharmacophore in its own right for researchers and scientists in the field.

This document will detail the essential chemical identifiers, a robust and reproducible synthetic protocol, comprehensive characterization methodologies, and a discussion of the potential applications of this compound, grounded in the established biological significance of its constituent parts.

Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical properties of Morpholino(piperidin-4-yl)methanone are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | morpholin-4-yl(piperidin-4-yl)methanone | |

| CAS Number | 63214-57-3 | [3] |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [3] |

| Molecular Weight | 198.26 g/mol | [3] |

| InChI Key | UVDVXQHUTBCRKT-UHFFFAOYSA-N | [] |

| SMILES | O=C(C1CCNCC1)N1CCOCC1 | |

| Appearance | White to off-white solid | [3] |

| Purity | Typically >95% | [][3] |

| Boiling Point | 369.8 °C at 760 mmHg (Predicted) | [] |

Synthesis of Morpholino(piperidin-4-yl)methanone

The formation of the amide bond between the piperidine-4-carboxylic acid moiety and morpholine is the central transformation in the synthesis of the target compound. While numerous amide coupling protocols exist, a reliable and high-yielding approach utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like Hydroxybenzotriazole (HOBt).[5]

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available precursors. The first step involves the protection of the piperidine nitrogen, followed by the amide coupling, and a final deprotection step.

References

- 1. Buy N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (EVT-2672696) | 1421499-41-3 [evitachem.com]

- 2. Buy 3,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (EVT-2751915) | 1235659-01-4 [evitachem.com]

- 3. Morpholin-4-yl-piperidin-4-yl-methanone | CymitQuimica [cymitquimica.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 63214-57-3 properties and suppliers

An In-depth Technical Guide to 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, A Selective Ligand of the Translocator Protein (TSPO)

A Note on Chemical Identification: The compound of interest for this guide is the widely researched Translocator Protein (TSPO) ligand, PK 11195. While the request specified CAS number 63214-57-3, authoritative chemical databases predominantly associate PK 11195 with CAS Number 85532-75-8 .[1] The former CAS number is inconsistently assigned to various structures in different databases.[2][3][4] This guide will focus on the well-characterized properties and applications of PK 11195 (CAS 85532-75-8) to ensure scientific accuracy and utility for researchers.

Introduction

1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, universally known in scientific literature as PK 11195, is a synthetic isoquinoline carboxamide derivative.[1] It stands as the prototypical high-affinity, selective antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] Due to the significant upregulation of TSPO in activated microglia and certain cancer cell types, PK 11195 has become an indispensable tool in neuroscience for imaging neuroinflammation and in oncology for investigating novel therapeutic strategies.[1][5] This guide provides a comprehensive overview of its properties, mechanism of action, experimental applications, and procurement for professionals in drug development and biomedical research.

Physicochemical Properties

A thorough understanding of a compound's physicochemical characteristics is fundamental to experimental design, ensuring proper handling, storage, and application in both in vitro and in vivo models.

| Property | Value | Reference |

| IUPAC Name | N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | [1] |

| Synonyms | PK 11195 | [1] |

| CAS Number | 85532-75-8 | [1] |

| Molecular Formula | C₂₁H₂₁ClN₂O | [1] |

| Molecular Weight | 352.86 g/mol | [1] |